Octicidine

Beschreibung

Eigenschaften

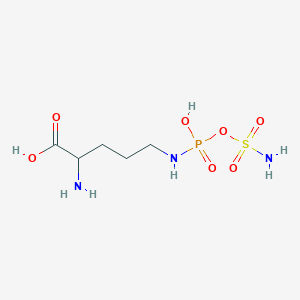

Molekularformel |

C5H14N3O7PS |

|---|---|

Molekulargewicht |

291.22 g/mol |

IUPAC-Name |

2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid |

InChI |

InChI=1S/C5H14N3O7PS/c6-4(5(9)10)2-1-3-8-16(11,12)15-17(7,13)14/h4H,1-3,6H2,(H,9,10)(H2,7,13,14)(H2,8,11,12) |

InChI-Schlüssel |

LNALGAKWYMMOEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(C(=O)O)N)CNP(=O)(O)OS(=O)(=O)N |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Nδ Phosphosulphamylornithine Octicidine Action

Molecular Basis of Nδ-Phosphosulphamylornithine (Octicidine)-Induced Host Responses

Biochemical Pathways Leading to Chlorosis in Host Plants

Chlorosis, the yellowing of plant tissue due to chlorophyll (B73375) deficiency, is a hallmark symptom induced by this compound. escholarship.orgbioline.org.brmdpi.comnih.govnih.govasm.orgresearchgate.netresearchgate.net this compound's primary target is ornithine carbamoyltransferase (OCTase), a critical enzyme in the urea (B33335) cycle and arginine biosynthesis pathway. bioline.org.brmdpi.comnih.govasm.orgresearchgate.net OCTase catalyzes the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. bioline.org.brmdpi.comnih.govasm.orgresearchgate.net this compound acts as an irreversible inhibitor of OCTase. bioline.org.brmdpi.comnih.govasm.orgresearchgate.netcymitquimica.com

The inhibition of OCTase by this compound leads to a metabolic imbalance characterized by the accumulation of ornithine and a deficiency in intracellular arginine pools. bioline.org.brnih.govasm.orgresearchgate.net Arginine is an essential amino acid required for protein synthesis, including the synthesis of enzymes involved in chlorophyll production. The depletion of arginine consequently hinders protein synthesis, which in turn reduces chlorophyll synthesis and can lead to chlorophyll destruction, resulting in chlorosis. bioline.org.brnih.govresearchgate.net

Research findings have demonstrated a correlation between the amount of phaseolotoxin (B1679767) (and thus released this compound) applied to plant leaves and the degree of chlorosis observed. researchgate.net Studies using Phaseolus vulgaris leaves exposed to phaseolotoxin showed that while OCTase was inhibited, protein synthesis itself was not directly affected when measured by the incorporation of labeled leucine. researchgate.net However, the incorporation of labeled ornithine into protein-arginine was blocked, supporting the mechanism of arginine depletion due to OCTase inhibition. researchgate.net

Cellular Perturbations Resulting from Nδ-Phosphosulphamylornithine (this compound) Activity

Beyond the biochemical disruption of the urea cycle and arginine biosynthesis, this compound's action leads to broader cellular perturbations. The accumulation of ornithine and depletion of arginine can have cascading effects on various cellular processes that rely on these metabolites or the pathways they are involved in. While specific detailed research findings on the full spectrum of cellular perturbations caused directly by this compound are still being elucidated, the metabolic disruption itself signifies a significant cellular stress.

The interference with amino acid metabolism by antimetabolite toxins like this compound can affect protein synthesis, potentially hindering host defense mechanisms that rely on the rapid production of defense-related proteins. nih.gov

Interaction with Other Host Metabolic Enzymes

While OCTase is the primary and most well-characterized target of this compound, research suggests potential interactions with other host metabolic enzymes, particularly those involved in ornithine metabolism and polyamine biosynthesis. mdpi.com

Effects on Ornithine Decarboxylase (ODC) Activity and Polyamine Biosynthesis

Ornithine decarboxylase (ODC) is a key enzyme in the polyamine biosynthetic pathway, catalyzing the decarboxylation of ornithine to produce putrescine, the first committed step in polyamine synthesis. mdpi.comwikipedia.orgresearchgate.netnih.govembopress.orgresearchgate.netmdpi.comresearchgate.net Polyamines (such as putrescine, spermidine, and spermine) are essential polycations involved in various cellular processes, including DNA stabilization, cell growth, and differentiation. wikipedia.orgnih.govembopress.orgresearchgate.netnih.gov

ODC activity is tightly regulated in cells, often through mechanisms involving antizymes that bind to ODC and target it for degradation. embopress.orguniprot.orgmicrobialcell.com Polyamines themselves can influence this regulation, creating a feedback loop where high polyamine levels lead to increased ODC degradation and reduced synthesis. embopress.orgmicrobialcell.com The inhibition of ODC by this compound would interfere with this delicate regulatory system, further disrupting cellular homeostasis.

While the direct irreversible inhibition of OCTase is the main mechanism explaining chlorosis, the additional inhibition of ODC by phaseolotoxin/octicidine highlights a broader interference with host metabolic pathways centered around ornithine. mdpi.com

Biosynthesis and Genetic Regulation of Nδ Phosphosulphamylornithine Octicidine Precursor Phaseolotoxin

Characterization of Phaseolotoxin (B1679767) Biosynthesis Gene Clusters

The genetic determinants for phaseolotoxin production are primarily located within defined chromosomal regions in toxigenic P. syringae strains.

The Pht Cluster (argK-Tox Cluster/Tox-Island) and its Genetic Organization

The primary genetic region responsible for phaseolotoxin biosynthesis is known as the Phaseolotoxin (Pht) cluster. nih.gov This cluster has also been referred to as the argK-tox cluster or the tox-island. nih.govnih.gov It is located on a genomic island, a region of approximately 28 to 30.25 kb, which is believed to have been acquired by horizontal gene transfer, supported by its lower G+C content (51.9%) compared to the rest of the P. syringae chromosome (58%) and the presence of insertion sequences at its ends. nih.govnih.gov

The Pht cluster contains 23 to 27 open reading frames (ORFs), organized into five transcriptional units. nih.govelsevier.es These units include two monocistronic operons, argK and phtL, and three polycistronic operons: one spanning from phtA to phtK, with an internal promoter for phtD to phtK, and another large operon encompassing genes from phtM to phtV. nih.govelsevier.es The argK gene, located within this cluster, encodes a phaseolotoxin-resistant ornithine carbamoyltransferase (ROCT), providing the bacterium with self-resistance to its own toxin by offering an alternative pathway for arginine synthesis. nih.govplos.org

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Precursor Synthesis

The synthesis of phaseolotoxin, a tripeptide linked to an inorganic moiety, is proposed to involve a non-ribosomal peptide synthesis mechanism. scielo.org.mxapsnet.org Enzyme complexes such as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthetases (PKS) are thought to participate in this process, particularly in the assembly of the peptide portion. mdpi.comscielo.org.mx While the main Pht cluster contains many genes involved in biosynthesis, a putative NRPS gene, PSPPH_4550, located outside the Pht cluster in a separate region known as the Pbo cluster, has been implicated in phaseolotoxin synthesis during peptide assembly. scielo.org.mxmdpi.comresearchgate.net The Pbo cluster also contains genes with domains characteristic of NRPS and PKS. mdpi.comresearchgate.net

Environmental and Host-Mediated Regulation of Phaseolotoxin Production

Phaseolotoxin production is significantly influenced by environmental conditions, particularly temperature, and can be modulated by host-related factors.

Thermoregulation of Phaseolotoxin Synthesis and Associated Genes (e.g., argK, amtA)

Thermoregulation is a critical factor controlling phaseolotoxin synthesis. Optimal production of the toxin occurs at low temperatures, typically between 18°C and 20°C, with significantly reduced or undetectable levels at temperatures above 28°C. mdpi.complos.orgapsnet.orgresearchgate.netresearchgate.net This temperature-dependent production is reflected in the expression of genes within the Pht cluster, including argK and amtA. apsnet.orgresearchgate.netnih.gov

Studies have shown that the expression of argK and amtA is thermoregulated, with increased transcript levels observed at 18°C compared to 28°C, mirroring the pattern of toxin production. apsnet.orgresearchgate.net This thermoregulation appears to involve a negative control mechanism, potentially mediated by a repressor molecule that binds to specific DNA motifs, referred to as thermoregulatory regions (TRRs), found in the promoter regions of these genes. mdpi.comresearchgate.netnih.gov At lower temperatures, this repression is relieved, allowing for gene expression and subsequent phaseolotoxin synthesis. researchgate.netnih.gov

Influence of Host Metabolites and Nutrient Availability on Biosynthesis

Beyond temperature, host-specific factors, such as the presence of certain plant metabolites and the availability of nutrients, can influence phaseolotoxin biosynthesis. Research indicates that components present in plant leaf and apoplast extracts can affect the expression of some phaseolotoxin genes, suggesting that specific plant cues are required for optimal gene expression under low-temperature conditions during host-bacteria interaction. mdpi.comnih.gov

Furthermore, as an antimetabolite toxin that interferes with amino acid biosynthesis, phaseolotoxin production is linked to the host's nitrogen metabolism and nutrient status. nih.govresearcher.life The toxin's action can alter host metabolism, potentially benefiting the pathogen by impacting the availability of essential nutrients like amino acids. nih.gov

Molecular Mechanisms of Transcriptional and Post-Transcriptional Control of Toxin Genes

The regulation of phaseolotoxin biosynthesis is a complex process involving multiple layers of control at both the transcriptional and post-transcriptional levels. mdpi.comnih.govresearchgate.net

A key regulatory system involved is the GacS/GacA two-component system, which acts as a global regulator. mdpi.comresearchgate.netnih.gov The GacS/GacA system is required for the expression of most transcriptional units within the Pht cluster, with the exception of argK, which shows constitutive expression in a gacA mutant background. plos.orgresearchgate.netresearchgate.net This system is thought to contribute to the thermoregulation of virulence genes, including those in the Pht cluster. researchgate.net

Other regulatory elements also play a role. The Integration Host Factor (IHF), a global regulator, participates in the repression of the phtD operon. plos.orgresearchgate.net Additionally, the Csr/Rsm (carbon storage regulator/repressor of stationary-phase metabolites) post-transcriptional regulatory system has been implicated, with some Rsm homologues acting as inducers of toxin synthesis. researchgate.netnih.gov There is also evidence of feedback regulation, where the products of the phtABC genes negatively control the expression of argK, particularly at temperatures non-permissive for phaseolotoxin biosynthesis. mdpi.complos.orgresearchgate.net Furthermore, phtABC products participate in the transcriptional repression of their own genes, with a stronger effect at 28°C. mdpi.com Post-transcriptional repression at higher temperatures (28°C) involving the Rsm system has also been suggested as a mechanism controlling phaseolotoxin biosynthesis. researchgate.netnih.gov

Evolutionary Insights into Antimetabolite Toxin Biosynthesis in Pseudomonas syringae

Evolutionary studies of antimetabolite toxin biosynthesis in Pseudomonas syringae reveal that the genes responsible are often located in gene clusters within the flexible genome of specific strains. mdpi.com These clusters appear to be integrated into specific sites in the core genome. mdpi.com Phylogenetic analysis of different antimetabolite toxins produced by P. syringae pathovars, such as phaseolotoxin, tabtoxin, and mangotoxin, indicates that toxin production is not strictly linked to a particular pathovar. mdpi.comfrontiersin.org Toxigenic and non-toxigenic strains can exist within the same pathovar. mdpi.com

The presence of these toxin gene clusters on genomic islands, often flanked by insertion sequences and transposases, suggests that horizontal gene transfer has played a significant role in the evolution and distribution of antimetabolite toxin production in P. syringae. scielo.org.mxasm.orgscielo.org.mx For example, the argK gene, encoding the phaseolotoxin-resistant OCTase, has a lower G+C content compared to the housekeeping argF gene (encoding the sensitive OCTase) and other genes like hrp genes, suggesting it might have been acquired from another microorganism through horizontal gene transfer. asm.org

The organization of genes involved in phytotoxin synthesis in P. syringae often involves the clustering of both structural genes and regulatory proteins. mdpi.comscielo.org.mx However, bioinformatic analysis of the Pht and Pbo clusters did not identify typical DNA-binding motifs in the genes that constitute these clusters, suggesting potentially complex or novel regulatory mechanisms. mdpi.com

Understanding the molecular basis and regulatory pathways of phaseolotoxin synthesis provides insights into the survival strategies and evolution of phaseolotoxin-producing pathogens. mdpi.com The ability to produce such potent antimetabolites that interfere with host metabolism likely provides a selective advantage in the plant environment. nih.govmdpi.com Evolutionary analyses of other antimetabolite toxin biosynthetic operons, such as the mangotoxin biosynthetic operon (mbo), have shown that these operons can have specific distributions within the P. syringae complex and may have been acquired through single evolutionary events. frontiersin.orgplos.orgasm.org

Structural Biology and Enzymology of Nδ Phosphosulphamylornithine Octicidine and Its Target

Crystallographic Analysis of Ornithine Carbamoyltransferase (OCTase) Complexes

Crystallography has been instrumental in providing high-resolution structures of OCTase, both in its free form and in complex with ligands, offering insights into the enzyme's catalytic mechanism and its interaction with inhibitors like octicidine.

Structural Resolution of Nδ-Phosphosulphamylornithine (this compound)-Bound OCTase Complexes (e.g., E. coli, Arabidopsis thaliana)

Structural studies, such as the crystallographic analysis of Escherichia coli OCTase in complex with PSORN (this compound), have been performed (PDB ID: 1DUV) nih.govfrontiersin.org. These structures reveal that this compound bears a significant structural resemblance to the tetrahedral intermediate that forms during the transcarbamoylation reaction catalyzed by OCTase nih.govfrontiersin.org. This mimicry allows this compound to bind tightly to the enzyme's active site, acting as a competitive inhibitor with respect to both carbamoyl (B1232498) phosphate (B84403) and ornithine nih.govfrontiersin.org.

While extensive structural data exists for prokaryotic and eukaryotic OCTases, the crystal structures of plant OCTase, specifically from Arabidopsis thaliana (AtOTC), were more recently determined nih.govresearchgate.net. These structures, obtained in complexes with substrates ornithine (AtOTC-ORN) and carbamoyl phosphate (AtOTC-CP), provide foundational information on substrate recognition in plant OCTases nih.govresearchgate.net. Understanding the substrate-bound conformations of AtOTC is crucial for inferring the binding mode of this compound in plant systems, given its role as a transition state analogue.

Conformational Dynamics of OCTase Upon Substrate and Inhibitor Binding

OCTase is known to undergo conformational changes upon ligand binding, a characteristic feature of many enzymes exhibiting induced fit mechanisms researchgate.net. Studies on E. coli OCTase have indicated that the binding of the first substrate, carbamoyl phosphate, triggers an induced-fit conformational change researchgate.net. In Arabidopsis thaliana OCTase, the binding of ornithine to the active site induces a notable structural transition from an open to a closed state nih.govresearchgate.net.

The inhibitory mechanism of phaseolotoxin (B1679767), and consequently this compound, is intimately linked to these conformational dynamics. It has been proposed that phaseolotoxin interacts preferentially with the open conformation of OCTase nih.govresearchgate.net. Following its conversion to this compound, which mimics the transition state, the inhibitor is able to bind within the now closed active site of the enzyme, leading to potent inhibition nih.govresearchgate.net. This highlights how the dynamic nature of the OCTase structure is exploited by this compound for effective inhibition.

Substrate Recognition and Active Site Dynamics of OCTase

The catalytic activity of OCTase relies on the precise recognition and binding of its two substrates, carbamoyl phosphate and ornithine, within the active site. OCTase typically functions as a trimer, with the active sites located at the interfaces between adjacent subunits wikidoc.org. Each monomer contributes to the formation of two distinct substrate-binding domains: one for carbamoyl phosphate and one for ornithine wikidoc.orgresearchgate.net.

Analysis of the Arabidopsis thaliana OCTase active site in complex with its substrates has provided detailed insights into the interactions involved researchgate.net. The carbamoyl phosphate binding site in AtOTC shares a highly similar architecture with that found in Arabidopsis thaliana aspartate transcarbamylase, including conserved sequence motifs critical for ligand binding nih.gov. Variations in specific amino acid residues within these motifs can contribute to differences in substrate specificity and inhibitor sensitivity observed across different transcarbamylases nih.gov.

This compound's effectiveness as an inhibitor stems from its ability to mimic the tetrahedral intermediate of the OCTase reaction, allowing it to bind competitively within the active site and interfere with the productive binding of both natural substrates nih.govfrontiersin.org. The ability of this compound to bind to the closed conformation of the active site reinforces its role as a transition state analogue inhibitor nih.govresearchgate.net.

Phylogenetic Analysis of Transcarbamylase Sensitivity to Nδ-Phosphosulphamylornithine (this compound)

Phylogenetic analysis of the transcarbamylase superfamily, encompassing enzymes like OCTase and aspartate transcarbamylase, provides a framework for understanding the evolutionary history and identifying structural determinants of sensitivity to inhibitors such as phaseolotoxin and this compound nih.govresearchgate.netfrontiersin.org.

Comparative analysis of transcarbamylase sequences, particularly within the Viridiplantae clade, reveals the diversification of OCT and ATC enzymes nih.govfrontiersin.org. Phylogenetic studies have aimed to pinpoint specific structural features that correlate with susceptibility to phaseolotoxin-mediated inhibition, and thus to the effects of this compound nih.govresearchgate.netfrontiersin.org. For instance, observed differences in the "gate loop" region of certain bacterial OCTases have been proposed as a structural basis for their resistance to phaseolotoxin nih.govresearchgate.net.

Interestingly, some P. syringae strains producing phaseolotoxin possess both a sensitive and a resistant version of OCTase nih.govfrontiersin.org. The gene encoding the resistant OCTase is often found in close proximity to the phaseolotoxin biosynthesis genes, suggesting an evolutionary adaptation that allows the bacteria to produce the toxin without inhibiting their own essential metabolic pathways nih.govfrontiersin.org. This highlights how phylogenetic analysis can shed light on the co-evolution of toxins and their targets, influencing sensitivity to compounds like this compound.

Host and Pathogen Resistance Mechanisms to Nδ Phosphosulphamylornithine Octicidine

Molecular Basis of Pathogen Self-Protection

To avoid self-intoxication, P. syringae pv. phaseolicola has developed a sophisticated self-protection mechanism centered on producing a toxin-resistant version of the target enzyme.

Expression of Phaseolotoxin-Resistant Ornithine Carbamoyltransferase (ROCT)

The core of the pathogen's self-protection strategy is the synthesis of a phaseolotoxin-resistant Ornithine Carbamoyltransferase, commonly referred to as ROCT. nih.gov While the bacterium possesses a gene for a standard, toxin-sensitive OCTase (the housekeeping enzyme), it also harbors a second, distinct gene that encodes ROCT. nih.gov This resistant enzyme is functionally impervious to inhibition by octicidine, allowing the bacterium to maintain its own arginine biosynthesis and normal metabolic function even while producing and secreting high levels of the toxin. nih.govfrontiersin.org The expression of this resistant enzyme is tightly regulated and linked to the conditions that also favor toxin production, ensuring that the protective mechanism is active when needed most. nih.gov

Genetic Determinants of ROCT (argK Gene) and Regulatory Aspects

The genetic basis for ROCT is the argK gene. nih.gov This gene is located within a larger chromosomal region known as the Pht cluster, which also contains genes involved in the synthesis of phaseolotoxin (B1679767) itself. nih.gov The expression of argK is not constitutive; instead, it is regulated by several factors, most notably temperature. Phaseolotoxin production and, consequently, ROCT synthesis are favored at lower temperatures (e.g., 18-20°C) and are significantly repressed at higher temperatures (e.g., 28°C). nih.govnih.gov

Regulation of argK appears to be complex, involving a negative control mechanism where a repressor protein, present at higher temperatures, prevents its transcription. nih.gov When transferred to a different bacterial host like E. coli, which lacks this specific repressor, the argK gene is expressed constitutively, supporting the negative control model. nih.gov Furthermore, extracts from the host plant, Phaseolus vulgaris, can also influence the expression of genes within the Pht cluster, including argK, indicating that the pathogen can modulate its toxin synthesis and resistance based on its environment. nih.gov

| Factor | Effect on argK Expression | Mechanism |

| Low Temperature (e.g., 18°C) | Induction | Favors phaseolotoxin synthesis and reduces repressor activity. |

| High Temperature (e.g., 28°C) | Repression | A putative repressor protein is active, preventing transcription. |

| Host Plant Extracts | Modulation (Positive or Negative) | Plant-derived signals influence gene expression within the Pht cluster. |

| Transfer to E. coli | Constitutive Expression | Absence of the specific repressor protein found in P. syringae. |

Mechanisms of Host Plant Tolerance and Resistance to Nδ-Phosphosulphamylornithine (this compound)

Host plants are not passive victims and have evolved various ways to cope with pathogens like P. syringae and their toxins. These range from innate, broad-spectrum defenses to more specific resistance pathways.

Natural Variation in Host Susceptibility and Resistance Pathways

General plant defense pathways also play a crucial role. Upon detecting a pathogen, plants can activate a multi-layered basal defense system. lsu.edu This can involve the reinforcement of cell walls through callose deposition, the production of antimicrobial compounds, and the activation of defense-related genes, such as those for Pathogenesis-Related (PR) proteins. lsu.edunih.govcore.ac.uk Successful pathogens often deploy effector proteins to suppress these basal defenses. lsu.edunih.gov In turn, some plants possess specific resistance (R) genes that recognize these effectors, triggering a robust counter-response known as effector-triggered immunity (ETI), which often culminates in localized cell death (the hypersensitive response) to restrict pathogen spread. nih.gov

Engineering Strategies for Nδ-Phosphosulphamylornithine (this compound) Resistance in Plants

The discovery of the bacterial argK gene provided a direct and powerful strategy for developing toxin-resistant plants through genetic engineering. By isolating the argK gene from P. syringae pv. phaseolicola and introducing it into a plant genome, it is possible to produce a plant that expresses the resistant ROCT enzyme. This approach effectively bypasses the toxin's mode of action.

This strategy has been successfully demonstrated in tobacco plants. Scientists created transgenic tobacco that expressed the bacterial ROCT. These engineered plants were insensitive to phaseolotoxin and showed significantly less susceptibility to infection by the pathogen. This "pathogen-derived resistance" approach validates that neutralizing the toxin's effect is a viable method for controlling the disease.

| Engineering Strategy | Gene Used | Mechanism of Action | Outcome in Transgenic Plants |

| Pathogen-Derived Resistance | argK from P. syringae pv. phaseolicola | Expression of a toxin-resistant Ornithine Carbamoyltransferase (ROCT). | Plant cells maintain normal arginine biosynthesis in the presence of the toxin. |

| Insensitivity to phaseolotoxin/octicidine and reduced disease symptoms. |

This success opens the door for applying similar genetic modification techniques to economically important crops susceptible to halo blight, such as the common bean, to develop durable resistance.

Introduction of Insensitive Ornithine Carbamoyltransferase Genes

A primary mechanism by which organisms develop resistance to Nδ-Phosphosulphamylornithine (this compound) involves the expression of genes encoding an insensitive form of the target enzyme, ornithine carbamoyltransferase (OCT). This compound functions by inhibiting OCT, a critical enzyme in the urea (B33335) cycle and arginine biosynthesis that catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). nih.govnih.gov The introduction of a gene that produces a resistant OCT (ROCT) allows the organism to maintain this vital metabolic function despite the presence of the inhibitor.

This resistance strategy is well-documented in the context of phaseolotoxin, a structurally and functionally similar toxin produced by Pseudomonas syringae pv. phaseolicola. nih.gov This bacterium protects itself from its own toxin by producing a phaseolotoxin-resistant OCT, which is encoded by the argK gene. The argK gene is believed to have originated from another organism and was acquired through horizontal gene transfer, as its G+C content is significantly different from the rest of the P. syringae genome. nih.gov

The enzyme produced by the argK gene (ROCT) shows a pronounced insensitivity to the inhibitor while maintaining normal binding affinity for its natural substrate, L-ornithine. nih.gov This allows the organism to synthesize citrulline and, subsequently, arginine, even at concentrations of the toxin that would completely inhibit the sensitive, or "housekeeping," version of the enzyme (SOCT), often encoded by the argF gene. nih.gov The basis for this insensitivity lies in specific amino acid substitutions within the enzyme's active site that hinder the binding of the inhibitor without compromising the binding of the natural substrates. nih.gov The transfer of the argK gene into organisms that are normally sensitive to these inhibitors, such as tobacco plants, has been shown to confer resistance. nih.gov

| Enzyme Type | Encoding Gene | Source Organism | Sensitivity to this compound/Phaseolotoxin | Mechanism |

|---|---|---|---|---|

| Sensitive OCT (SOCT) | argF | Various Bacteria, Plants, Mammals | High | Inhibitor binds effectively to the active site, blocking catalysis. |

| Resistant OCT (ROCT) | argK | Pseudomonas syringae pv. phaseolicola | Very Low | Altered active site structure prevents inhibitor binding but allows substrate binding. nih.gov |

Exploration of Alternative Biochemical Resistance Strategies

Beyond the modification of the target enzyme, several other biochemical strategies are explored as potential mechanisms for conferring resistance to toxins and antibiotics, which could be applicable to this compound. These strategies generally fall into three categories: enzymatic detoxification of the inhibitor, upregulation of the target enzyme, or utilization of a metabolic bypass.

Enzymatic Detoxification: This strategy involves the production of enzymes that chemically modify or degrade the inhibitor, rendering it non-toxic. For a compound like this compound, this could theoretically involve hydrolysis of the Nδ-phosphosulphamyl bond, cleaving the inhibitory moiety from the ornithine backbone. The resulting molecules would no longer be recognized by the active site of ornithine carbamoyltransferase, thus neutralizing the threat. This is a common resistance mechanism against various natural and synthetic toxins.

Target Enzyme Upregulation: Organisms may overcome inhibition by significantly increasing the production of the sensitive target enzyme. In the case of this compound, a pathogen could upregulate the expression of its native argF gene. While individual OCT molecules would still be susceptible to inhibition, their sheer numbers could overwhelm the available inhibitor. This would leave a sufficient population of unbound, functional enzymes to carry out the necessary metabolic reactions for survival. However, this approach carries a significant metabolic cost due to the increased demand for protein synthesis.

Metabolic Bypass: A third potential strategy involves circumventing the inhibited metabolic step entirely. An organism could develop or acquire the ability to utilize an alternative pathway to produce citrulline or arginine, or it might develop transporters to import these essential molecules directly from its environment. For example, if an organism could source sufficient citrulline from its surroundings, the inhibition of its endogenous OCT by this compound would become irrelevant to its survival. This form of resistance is highly dependent on the metabolic flexibility of the organism and the specific environmental conditions.

| Resistance Strategy | Hypothetical Mechanism of Action | Potential Cellular Machinery Involved | Metabolic Consequence |

|---|---|---|---|

| Enzymatic Detoxification | Cleavage of the phosphosulphamyl group from the ornithine base of this compound. | Hydrolase or Lyase enzymes. | This compound is inactivated; normal OCT function is preserved. |

| Target Upregulation | Massive overproduction of the sensitive ornithine carbamoyltransferase enzyme. | Modification of regulatory elements controlling OCT gene expression. | A portion of OCT remains functional despite inhibition; high energy expenditure. |

| Metabolic Bypass | Import of citrulline/arginine or use of an alternative synthesis pathway. | Membrane transporters; alternative enzymes for amino acid synthesis. | The need for the OCT-catalyzed step is eliminated. |

Advanced Methodologies in Nδ Phosphosulphamylornithine Octicidine Research

'-Omics' Approaches in Studying Nδ-Phosphosulphamylornithine (Octicidine) Effects

'-Omics' technologies provide comprehensive views of biological systems, enabling researchers to explore the complex interactions between this compound, its precursor phaseolotoxin (B1679767), and host organisms at a molecular level.

Untargeted Metabolomics for Host Metabolic Profiling

Untargeted metabolomics is a powerful approach used to capture a broad spectrum of metabolic changes occurring within a host organism in response to a stimulus, such as infection by a pathogen producing this compound. This method allows for the identification and quantification of numerous metabolites without a priori bias. Untargeted metabolomics has been applied to decipher the biochemical processes related to the defense responses of oat plants inoculated with various pathovars of Pseudomonas syringae, including those that produce phaseolotoxin. nih.gov By comparing the metabolic profiles of infected versus control plants, researchers can identify signatory markers and metabolic pathways significantly altered by the presence and action of this compound. The accumulation of ornithine is a well-documented metabolic consequence of this compound's inhibition of OCTase, and untargeted metabolomics can reveal this and potentially other downstream or related metabolic shifts. cymitquimica.comnih.govnih.gov

Here is a representation of the application of untargeted metabolomics:

| Methodology | Application in this compound Research Context | Key Outcome |

| Untargeted Metabolomics | Studying metabolic alterations in host plants (e.g., oat) upon infection by P. syringae pathovars producing phaseolotoxin/octicidine. nih.gov | Identification of altered metabolites, including ornithine accumulation, and signatory markers related to host response. cymitquimica.comnih.govnih.gov |

Transcriptional Profiling (Microarray, RNA-Seq) of Host and Pathogen Responses

Transcriptional profiling techniques, such as microarrays and RNA-Sequencing (RNA-Seq), allow for the global analysis of gene expression levels in both the host organism and the pathogen during their interaction. While specific detailed findings using these methods directly on this compound's effects were not extensively detailed in the provided snippets, these techniques are fundamental in understanding the molecular basis of host responses to pathogens and the regulation of toxin production by bacteria. Studies on other P. syringae toxins, like coronatine (B1215496), have utilized transcriptional profiling to identify genes involved in biosynthesis and virulence. cymitquimica.comnih.gov Applying these methods to the this compound/phaseolotoxin interaction can reveal host genes whose expression is modulated by the metabolic disruption caused by OCTase inhibition, as well as pathogen genes involved in phaseolotoxin biosynthesis, regulation, and secretion.

A generalized view of transcriptional profiling application:

| Methodology | Application in this compound Research Context (Inferred/Related) | Potential Insights |

| Transcriptional Profiling (Microarray, RNA-Seq) | Studying gene expression changes in host plants affected by this compound and in P. syringae producing phaseolotoxin. cymitquimica.comnih.gov | Identification of host defense genes, stress response genes, and pathogen genes involved in toxin production and virulence. |

Genetic Manipulation and Mutagenesis Techniques

Genetic manipulation and mutagenesis are essential tools for identifying genes involved in phaseolotoxin biosynthesis, understanding the mechanisms of host susceptibility or resistance, and analyzing the function of enzymes targeted by this compound.

Transposon Mutagenesis for Gene Identification

Transposon mutagenesis is a technique used to create random mutations in an organism's genome by inserting a transposon (a mobile genetic element) into a gene sequence, thereby disrupting its function. This method is invaluable for identifying genes associated with specific phenotypes, such as toxin production or host response. Transposon mutagenesis has been successfully employed in Pseudomonas syringae to identify genes involved in the production of various phytotoxins, including those potentially linked to phaseolotoxin biosynthesis. cymitquimica.comnih.gov For instance, studies have used transposon mutagenesis to identify genes involved in coronatine biosynthesis, and the approach is applicable to uncovering the genetic loci responsible for phaseolotoxin synthesis and the related immunity to this compound's target enzyme, OCTase. cymitquimica.comnih.gov

Application of Transposon Mutagenesis:

| Methodology | Application in this compound Research Context | Outcome |

| Transposon Mutagenesis | Identification of bacterial genes involved in phaseolotoxin biosynthesis and regulation in P. syringae. cymitquimica.comnih.gov | Pinpointing genetic loci responsible for toxin production and related phenotypes. |

Site-Directed Mutagenesis for Functional Analysis of Enzymes

Site-directed mutagenesis is a technique that allows for specific, intentional changes to be made to the DNA sequence of a gene. This is particularly useful for investigating the role of individual amino acid residues in enzyme function, catalytic activity, or interaction with inhibitors like this compound. Site-directed mutagenesis has been used to study enzymes relevant to the phaseolotoxin pathway and its effects, such as amidinotransferase (AmtA) involved in the synthesis of homoarginine (a component of phaseolotoxin) and the target enzyme, OCTase. cymitquimica.comnih.gov Studies have focused on conserved residues within OCTase, such as Arginine 106, to understand their participation in stabilizing reaction intermediates and the enzyme's interaction with inhibitors like this compound.

Application of Site-Directed Mutagenesis:

| Methodology | Application in this compound Research Context | Purpose |

| Site-Directed Mutagenesis | Investigating the role of specific amino acid residues in enzymes like OCTase and Amidinotransferase (AmtA). cymitquimica.comnih.gov | Understanding enzyme function, catalytic mechanisms, and interaction sites with inhibitors like this compound. |

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are crucial for understanding the properties of this compound itself and its interaction with its biological target, OCTase. Biochemical characterization involves studying the chemical properties and reactions of molecules. Biophysical characterization focuses on the physical properties and structures of biological molecules and their complexes.

Biochemical characterization has been applied to enzymes involved in the phaseolotoxin pathway, such as amidinotransferase (AmtA), to understand their substrate specificity and activity. nih.gov Similarly, the biochemical properties of OCTase, the target of this compound, have been extensively studied to understand its role in the urea (B33335) cycle and its mechanism of action. cymitquimica.comnih.govnih.gov

While detailed biophysical studies specifically on the this compound-OCTase complex were not extensively highlighted in the provided information, the understanding of this compound's structural resemblance to the tetrahedral intermediate of the OCTase reaction and its binding to the carbamoyl (B1232498) phosphate (B84403) site inherently involves biophysical considerations of molecular structure and interaction. Techniques such as enzyme kinetics, binding assays, and potentially structural biology methods (like X-ray crystallography or cryo-EM) could be employed for a more detailed biophysical characterization of the this compound-OCTase interaction, providing insights into the irreversible inhibition mechanism.

Summary of Biochemical and Biophysical Characterization:

| Methodology | Application in this compound Research Context | Contribution to Understanding |

| Biochemical Characterization | Studying the properties and activities of enzymes like OCTase and Amidinotransferase (AmtA). cymitquimica.comnih.gov | Elucidating enzyme mechanisms, substrate specificity, and the chemical basis of inhibition by this compound. |

| Biophysical Characterization (Related) | Understanding the molecular structure and interaction of this compound with OCTase. | Providing insights into the binding mode and the irreversible nature of OCTase inhibition. |

Enzyme Activity Assays and Inhibition Kinetics

Enzyme activity assays are fundamental to characterizing the interaction between this compound and its biological target, Ornithine Carbamoyltransferase (OCTase). OCTase catalyzes the condensation of carbamoyl phosphate with L-ornithine to produce L-citrulline and phosphate, a key step in arginine biosynthesis and the urea cycle. nih.govresearchgate.netresearchgate.nethmdb.cauniprot.orguniprot.orguniprot.orgresearchgate.netebi.ac.uk

Assays for OCTase activity typically measure the rate of formation of citrulline or the disappearance of substrates. Spectrophotometric or coupled enzymatic assays can be employed for this purpose, often involving monitoring changes in absorbance or fluorescence linked to the reaction products or substrates. nih.govnih.gov

This compound is known to be an irreversible inhibitor of OCTase. nih.govnii.ac.jpmdpi.comresearchgate.netcymitquimica.com This type of inhibition involves the formation of a stable chemical bond with the enzyme, leading to a permanent loss of enzymatic activity. Studies on the inhibition kinetics of this compound would involve incubating the enzyme with varying concentrations of the inhibitor and measuring the remaining enzyme activity over time. The irreversible nature implies that the enzyme cannot regain activity upon removal of the free inhibitor. The consequence of OCTase inhibition by this compound in organisms is the accumulation of ornithine and a deficiency in intracellular arginine pools. nih.govnii.ac.jpmdpi.comresearchgate.netresearchgate.net This disruption of amino acid metabolism can lead to observable phenotypes, such as chlorosis in plants infected by phaseolotoxin-producing bacteria. nih.govnii.ac.jpmdpi.comresearchgate.net

Chromatographic and Spectroscopic Methods for Nδ-Phosphosulphamylornithine (this compound) Detection and Quantification

Reliable detection and quantification of this compound are crucial for studying its production, distribution, and activity. Chromatographic techniques are widely used for the separation, identification, and quantification of antimetabolite toxins, including those derived from phaseolotoxin. nih.gov

High-Performance Liquid Chromatography (HPLC) is a common method employed for the analysis of such compounds. HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase, allowing for the resolution of this compound from other molecules in a complex sample matrix. Detection is typically achieved using UV-Vis detectors, mass spectrometers (HPLC-MS), or other suitable detectors depending on the compound's properties and the required sensitivity. For instance, toxic activity associated with phaseolotoxin breakdown products has been detected using HPLC. nih.gov

Thin-Layer Chromatography (TLC) has also been utilized for the fractionation and analysis of antimetabolite toxins, often as an initial purification step. nih.gov

While spectroscopic methods like Mass Spectrometry (MS) are often coupled with chromatography (e.g., HPLC-MS) for definitive identification and structural elucidation, the specific application of standalone spectroscopic methods solely for this compound quantification is less commonly detailed in general literature on these toxins compared to chromatographic approaches. nih.gov The precise chromatographic and spectroscopic methods require optimization based on the specific chemical structure and properties of this compound to ensure efficient extraction, separation, and detection. nih.gov

Bioinformatic and Computational Approaches

Bioinformatic and computational methods play a significant role in understanding the molecular basis of this compound's action, particularly concerning its target enzyme, OCTase, and the prediction of molecular interactions.

Sequence Analysis and Homology Modeling of OCTase

Sequence analysis of Ornithine Carbamoyltransferase (OCTase) from various organisms provides insights into its evolutionary relationships, conserved functional domains, and potential regulatory elements. researchgate.netnih.gov By comparing the amino acid sequences of OCTase from different species, researchers can identify highly conserved regions that are likely critical for substrate binding (ornithine and carbamoyl phosphate binding sites) and catalytic activity. researchgate.netnih.gov Databases such as UniProt and NCBI provide access to a vast number of OCTase sequences from diverse organisms. hmdb.cauniprot.orguniprot.orguniprot.orgnih.govnih.gov

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). nii.ac.jpdnastar.com Given the availability of experimentally determined structures for OCTase from various organisms, homology modeling can be applied to predict the structure of OCTase from organisms where the structure has not been experimentally determined. researchgate.nethmdb.canih.gov This approach relies on the principle that proteins with similar sequences tend to have similar structures. dnastar.com Sequence alignment is a critical first step in homology modeling to identify conserved regions and potential structural templates. dnastar.com Predicted structures can then be used for further computational analyses, such as predicting ligand binding sites and understanding the structural context of mutations or modifications.

Predictive Modeling of Toxin-Target Interactions

Computational approaches are increasingly used to predict and understand the interactions between small molecules like this compound and their protein targets, such as OCTase. Predictive modeling techniques can help elucidate the binding mode of the inhibitor, estimate binding affinity, and provide insights into the mechanism of inhibition at a molecular level.

Techniques such as molecular docking can predict how this compound might fit into the active site of OCTase. Molecular dynamics simulations can further explore the stability of the complex and the dynamic nature of the interaction. Given that this compound is an irreversible inhibitor, computational methods could potentially be used to model the covalent modification of a specific residue within the OCTase active site.

While specific detailed predictive modeling studies focused solely on this compound-OCTase interaction were not extensively highlighted in the search results, the general principles of predictive modeling are applied to toxin synthesis and toxin-target interactions in biological systems. routledge.comnih.gov These computational methods complement experimental studies by providing testable hypotheses about the molecular mechanisms underlying this compound's potent and irreversible inhibition of OCTase.

Compound and Enzyme Table

| Name | Synonyms / Related Enzyme | PubChem CID / EC Number / UniProt ID |

| Nδ-Phosphosulphamylornithine | This compound, PSorn | CID 138319202, CID 125203 |

| Ornithine Carbamoyltransferase | OCTase, OTC | EC 2.1.3.3, e.g., UniProt P00480 (human) |

Future Research Directions and Applications in Phytopathology

Discovery of Novel Nδ-Phosphosulphamylornithine (Octicidine)-Related Antimetabolites

This compound's effectiveness as an antimetabolite targeting a specific metabolic pathway highlights the potential for discovering novel compounds with similar mechanisms of action for phytopathology applications. Antimetabolites function by interfering with essential metabolic processes, and the success of this compound in disrupting the urea (B33335) cycle in plants suggests that other inhibitors of key plant enzymes could serve as effective plant protection agents. Research in this area could focus on identifying compounds that mimic intermediates or transition states of enzymes critical for plant growth or pathogen virulence, analogous to how this compound mimics carbamoyl (B1232498) phosphate (B84403) and inhibits OCTase. mdpi.com High-throughput screening approaches, similar to those used in the discovery of other antimetabolites, could be employed to identify molecules that target plant metabolic pathways. nih.gov Further exploration of the structural features of this compound responsible for its irreversible inhibition of OCTase could also guide the rational design of novel antimetabolites with enhanced specificity or broader activity against different plant pathogens or weeds.

Further Elucidation of Undiscovered Regulatory Networks in Toxin Production

The biosynthesis of phaseolotoxin (B1679767), the precursor to this compound, is a tightly regulated process influenced by a complex network of genetic and environmental factors. Studies have shown that phaseolotoxin production is controlled at both transcriptional and posttranscriptional levels, involving specific and global regulators. researchgate.netmdpi.com Environmental cues such as temperature, host metabolites, and nutrient availability significantly impact toxin synthesis. researchgate.netmdpi.com For instance, phaseolotoxin production by P. syringae pv. phaseolicola is strongly favored at temperatures below 20°C, with optimal production occurring around 18°C, while little to no toxin is produced at higher temperatures like 28°C. mdpi.com Although some regulatory genes within the phaseolotoxin biosynthetic cluster have been identified, the full extent of the regulatory networks governing its production remains to be elucidated. nih.gov Future research should aim to identify the complete set of regulatory genes and small molecules involved, understand the signaling pathways that respond to environmental stimuli, and determine how these factors integrate to control the timing and level of phaseolotoxin synthesis. A deeper understanding of these regulatory networks could provide targets for interventions aimed at reducing toxin production by the pathogen, thereby mitigating disease severity.

Development of Sustainable Plant Protection Strategies Based on Nδ-Phosphosulphamylornithine (this compound) Mechanisms

The knowledge gained from studying this compound's mechanism of action and the regulation of its production can be leveraged to develop sustainable strategies for plant protection. Instead of solely relying on chemical controls, approaches that enhance the plant's natural defenses or interfere with the pathogen's ability to produce the toxin can be devised.

Molecular Breeding for Enhanced Nδ-Phosphosulphamylornithine (this compound) Resistance

A promising strategy for combating diseases caused by phaseolotoxin-producing pathogens is the development of this compound-resistant plant varieties through molecular breeding. Research has already demonstrated the feasibility of this approach by introducing the argK gene from P. syringae pv. phaseolicola into plants. bioline.org.brnih.gov This gene encodes a phaseolotoxin-resistant OCTase enzyme that is significantly less sensitive to inhibition by this compound compared to the plant's native OCTase. bioline.org.br Transgenic plants expressing this bacterial argK gene have shown enhanced resistance to phaseolotoxin-induced chlorosis. bioline.org.br Future research can focus on identifying or engineering other genes that confer resistance to this compound, perhaps by enhancing detoxification pathways or altering the plant's urea cycle to be less susceptible to inhibition. Molecular breeding techniques, including marker-assisted selection and genomic selection, can accelerate the development and deployment of such resistant varieties in agricultural settings. mdpi.comentomoljournal.comresearchgate.net

Q & A

Basic Research Questions

Q. What is the biochemical mechanism by which Octicidine inhibits ornithine carbamoyltransferases (OCTs)?

- Methodological Answer : this compound acts as a transition-state analog, irreversibly binding to the active site of OCTs, as demonstrated in bacterial pathogens like Pseudomonas syringae . To validate this mechanism, researchers should:

- Perform enzyme kinetics assays (e.g., measuring values under varying substrate concentrations).

- Use X-ray crystallography or cryo-EM to resolve the enzyme-inhibitor complex structure.

- Compare inhibition patterns with phaseolotoxin, a reversible OCT inhibitor .

Q. What are the standard in vitro and in vivo assays for quantifying this compound's inhibitory activity?

- Methodological Answer :

- In vitro : Measure OCT activity spectrophotometrically by tracking citrulline formation from ornithine and carbamoyl phosphate. Include controls with phaseolotoxin to distinguish reversible vs. irreversible inhibition .

- In vivo : Use plant models (e.g., bean leaves) to assess chlorosis induction. Quantify toxin efficacy via HPLC or LC-MS to correlate symptom severity with this compound concentration .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound's inhibitory efficacy across different OCT isoforms?

- Methodological Answer : Variations in OCT sensitivity may arise from structural differences in active-site residues. To address this:

- Conduct comparative studies using OCT isoforms from diverse organisms (e.g., bacteria, plants, mammals).

- Perform site-directed mutagenesis on conserved residues (e.g., Arg 106 in P. syringae OCT) to identify binding determinants .

- Use molecular dynamics simulations to model inhibitor-enzyme interactions and predict affinity variations .

- Example Table :

| OCT Source | IC₅₀ (this compound) | Key Binding Residues | Reference |

|---|---|---|---|

| P. syringae | 0.8 µM | Arg 106, Asp 230 | |

| Homo sapiens (liver) | 12.5 µM | Lys 98, Glu 256 |

Q. What experimental designs are optimal for studying this compound resistance in bacterial populations?

- Methodological Answer :

- Step 1 : Perform long-term evolution experiments with P. syringae under sublethal this compound exposure.

- Step 2 : Use whole-genome sequencing to identify mutations (e.g., in argK, encoding the resistant OCT isoform).

- Step 3 : Validate resistance mechanisms via heterologous expression of mutant argK in sensitive strains .

- Step 4 : Assess fitness trade-offs using competition assays in toxin-free vs. toxin-rich environments .

Q. How can researchers design studies to resolve contradictions in this compound's environmental stability data?

- Methodological Answer : Conflicting stability reports may stem from variable pH, temperature, or microbial degradation. To standardize protocols:

- Conduct accelerated stability studies under controlled conditions (e.g., 4°C, 25°C, 37°C; pH 5–9).

- Use LC-MS/MS to quantify degradation products and establish half-life curves.

- Include soil or water microcosms to assess biodegradation kinetics via metagenomic profiling of microbial communities .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Journal of Biological Chemistry) over reviews to avoid outdated data. Cross-reference enzyme assay conditions with original P. syringae studies .

- Data Reproducibility : Document buffer compositions, enzyme sources, and incubation times meticulously, adhering to standards in and .

- Ethical Compliance : For plant studies, follow institutional biosafety guidelines for handling phytopathogens and genetically modified strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.